REACTION_CXSMILES
|
Cl.[C:2]([O:6][CH2:7][CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3].[C:10](N1C(=O)C2C(=CC=CC=2)C1=O)(=[S:12])[CH3:11]>C(O)C.N1C=CC=CC=1.[Pd]>[C:2]([O:6][CH2:7][CH2:8][NH:9][C:10](=[S:12])[CH3:11])([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCCN
|
Name
|
crude material
|
Quantity
|
139.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
180.53 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N1C(C2=CC=CC=C2C1=O)=O
|
Type
|
CUSTOM
|
Details
|
to stir for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture over a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain 139.4 mg of a crude residue
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in methylene chloride
|
Type
|
WASH
|
Details
|
wash it with 1N HCl (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 266.9 mg of crude product
|
Type
|
CUSTOM
|
Details
|
Triturate this crude material in diethyl ether
|
Type
|
CUSTOM
|
Details
|
remove the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 176.2 mg of a crude solid
|
Type
|
CUSTOM
|
Details
|
Purify via Biotage chromatography
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OCCNC(C)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.1 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |